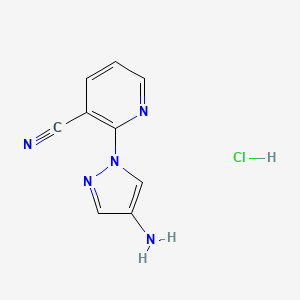methanone hydrobromide CAS No. 1822668-20-1](/img/structure/B1379264.png)
[5-(Aminomethyl)-2-thienyl](3-thienyl)methanone hydrobromide
Descripción general
Descripción
Molecular Structure Analysis
The molecular formula of 5-(Aminomethyl)-2-thienylmethanone hydrobromide is C10H10BrNOS2 . Its molecular weight is 304.23 g/mol .Chemical Reactions Analysis
The specific chemical reactions involving 5-(Aminomethyl)-2-thienylmethanone hydrobromide are not detailed in the search results. As a tryptamine derivative, it’s likely involved in reactions typical of this class of compounds.Physical and Chemical Properties Analysis
The physical and chemical properties of 5-(Aminomethyl)-2-thienylmethanone hydrobromide include a molecular weight of 304.23 g/mol . Other specific properties like boiling point and storage conditions are not provided in the search results .Aplicaciones Científicas De Investigación
Spectroscopic Properties and Chemical Synthesis
- Spectroscopic Analysis : Compounds with a structure resembling 5-(Aminomethyl)-2-thienylmethanone have been analyzed for their electronic absorption, excitation, and fluorescence properties in various solvents. Quantum chemistry calculations further elucidate their electronic structure, indicating significant effects of intramolecular hydrogen bonding and alkyl substitution on molecular orbitals (Al-Ansari, 2016).
- Synthetic Applications : The chemical synthesis of closely related compounds demonstrates the potential for creating bioactive methanone derivatives through reactions like the Diels-Alder reaction, indicating a broad scope for generating structurally diverse and potentially biologically active molecules (Thirunarayanan, 2014).
Biological Activity and Material Science
- Biological Activity : Certain derivatives of thiophene methanones show promise in biological applications, including acting as selective adenosine A1 receptor agonists. These compounds modulate receptor binding and have implications for treating conditions mediated by this receptor, suggesting potential therapeutic applications (Dalpiaz et al., 2002).
- Material Science and Catalysis : The synthesis and functionalization of thiophene derivatives have implications in material science, where these compounds can serve as ligands or intermediates in the development of new materials or catalysts. This includes the synthesis of electron-rich, water-soluble ligands for potential use in catalytic processes (Krauter & Beller, 2000).
These studies demonstrate a wide array of applications for compounds with structural similarities to 5-(Aminomethyl)-2-thienylmethanone hydrobromide, ranging from detailed spectroscopic analysis and synthetic methodologies to potential therapeutic and material science applications. The diversity in applications highlights the importance of structural motifs present in these compounds for scientific research.
Mecanismo De Acción
The mechanism of action of 5-(Aminomethyl)-2-thienylmethanone hydrobromide is not specified in the search results. Given its classification as a tryptamine derivative, it may interact with the body’s serotonin receptors, but this is speculative without further information.
Propiedades
IUPAC Name |
[5-(aminomethyl)thiophen-2-yl]-thiophen-3-ylmethanone;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NOS2.BrH/c11-5-8-1-2-9(14-8)10(12)7-3-4-13-6-7;/h1-4,6H,5,11H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQEASBJICCTVCU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC=C1C(=O)C2=CC=C(S2)CN.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrNOS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3,8-Dioxa-11-azaspiro[5.6]dodecane](/img/structure/B1379181.png)
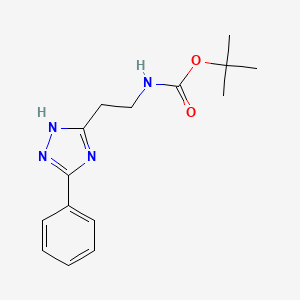
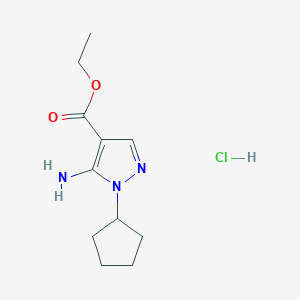

![2-[(4-Aminophenyl)methyl]-1,3-thiazole-4-carboxylic acid dihydrochloride](/img/structure/B1379189.png)
![[6-(Aminomethyl)piperidin-2-yl]methanol](/img/structure/B1379193.png)
![Tert-butyl 4-phenyl-4-[(2,2,2-trifluoroethyl)carbamoyl]piperidine-1-carboxylate](/img/structure/B1379195.png)

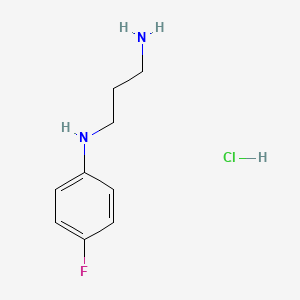
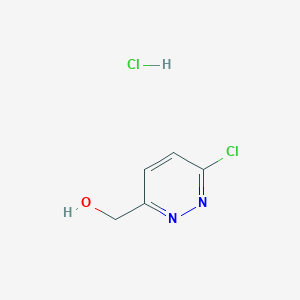
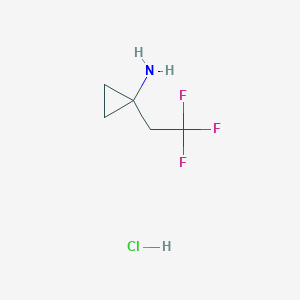
![1-[(1-Benzyl-4-methylpiperidin-4-yl)methyl]-4-methylpiperazine](/img/structure/B1379202.png)
![2-[5-(Propan-2-yl)-1,2,4-oxadiazol-3-yl]azepane hydrochloride](/img/structure/B1379203.png)
